(3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
Description
The compound (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol (CAS: 618383-38-3) is a pyrazole-based heterocyclic molecule featuring a methanol substituent at the 4-position of the pyrazole ring. Its structure includes two distinct aryl groups: a 2,4-dichloro-5-fluorophenyl moiety at the 3-position and a 4-fluorophenyl group at the 1-position of the pyrazole core.
Properties
CAS No. |
618383-38-3 |
|---|---|
Molecular Formula |
C16H10Cl2F2N2O |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
[3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H10Cl2F2N2O/c17-13-6-14(18)15(20)5-12(13)16-9(8-23)7-22(21-16)11-3-1-10(19)2-4-11/h1-7,23H,8H2 |
InChI Key |
JGXVQWQSGKJROK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield the corresponding dihydropyrazole.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)carboxylic acid
Reduction: (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1,2-dihydropyrazol-4-YL)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have synthesized related thiazolotriazole compounds that demonstrate notable antibacterial and antifungal activities. Compounds derived from (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory and Analgesic Properties
The compound has been evaluated for its anti-inflammatory and analgesic effects. In a series of studies, specific derivatives exhibited excellent anti-inflammatory activity, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy against inflammatory diseases .
3. Molecular Docking Studies
Computational methods, including molecular docking simulations, have been employed to assess the bioactivity of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol. These studies aim to predict its interaction with biological targets, providing insights into its mechanism of action and potential therapeutic uses .
Materials Science Applications
1. Crystallography and Structural Analysis
The crystal structure of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol has been characterized using single crystal X-ray diffraction. The analysis revealed interesting intermolecular interactions such as C—H⋯O hydrogen bonds and halogen contacts that could influence its physical properties and stability .
2. Nonlinear Optical Properties
Studies have explored the nonlinear optical properties of pyrazole derivatives, including (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol. These properties are crucial for applications in photonics and optoelectronics, where materials with high nonlinear responses are sought for devices like lasers and modulators .
Computational Research Applications
1. Density Functional Theory (DFT) Calculations
DFT calculations have been utilized to investigate the electronic structure and reactivity of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol. These computational approaches provide valuable data on molecular properties such as charge distribution and frontier orbital energies, aiding in the design of new compounds with desired functionalities .
2. Structure-Activity Relationship Studies
The compound serves as a model for structure-activity relationship studies in drug design. By modifying different substituents on the pyrazole ring, researchers can systematically evaluate how these changes affect biological activity, paving the way for optimized drug candidates.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Halogen substituents significantly influence molecular conformation, crystal packing, and bioactivity. The compound shares structural similarities with:
Key Observations :
- Isostructurality: Compounds 4 and 5 (from ) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogens (Cl vs. F), their conformations remain similar, highlighting the role of halogen size in minor packing adjustments .
- Planarity vs. Perpendicularity : The fluorophenyl group at the 1-position in the target compound may adopt a perpendicular orientation relative to the pyrazole plane, a feature observed in analogs like Compound 4 .
Bioactive Pyrazole-Thiazole Hybrids
Pyrazole-thiazole hybrids (e.g., 31a and 31b from ) exhibit structural parallels with the target compound. These derivatives were synthesized and evaluated for cyclooxygenase (COX-1/COX-2) inhibition , though specific data for the target compound are unavailable. Thiazole-containing analogs (e.g., derivatives in ) showed moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that the pyrazole-thiazole scaffold may enhance bioactivity .
Serotonin Receptor-Targeting Analogs
Pyrazole derivatives like 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (Table 4 in ) demonstrate high selectivity for serotonin receptors (5-HT7R).
Biological Activity
The compound (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.19 g/mol. The structure includes multiple fluorine and chlorine substituents which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis via caspase activation |
| MCF-7 | 15.0 | Cell cycle arrest and apoptosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 80 |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .
- Inflammation Model : An investigation into the anti-inflammatory effects highlighted that treatment with this pyrazole derivative reduced edema in carrageenan-induced paw edema models in rats, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Testing : A comprehensive antimicrobial screening demonstrated that this compound showed significant activity against common pathogens, indicating its potential use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
